Diethyl (6-bromohexyl)phosphonate
Overview
Description
Diethyl (6-bromohexyl)phosphonate is an organophosphorus compound with the molecular formula C10H22BrO3P and a molecular weight of 301.16 g/mol . It is characterized by the presence of a bromine atom and a phosphonic acid diethyl ester group. This compound is commonly used as a building block in organic synthesis due to its reactivity and versatility.
Mechanism of Action
Target of Action
Diethyl (6-bromohexyl)phosphonate is a phosphonate compound . Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes Phosphonates in general have been known to interact with enzymes likeDiacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase .
Mode of Action
It’s known that phosphonates can inhibit metabolic enzymes by mimicking the structure of biological molecules . This compound contains a bromine group, which is a good leaving group and can easily undergo substitution reactions .
Biochemical Pathways
Phosphonates are known to be involved in various biochemical pathways due to their ability to mimic the structure of biological molecules .
Result of Action
Given its structural similarity to other phosphonates, it may have the potential to inhibit certain metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (6-bromohexyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of 6-bromohexanol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Quality control measures, such as NMR, HPLC, and GC analyses, are employed to verify the product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Diethyl (6-bromohexyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize this compound under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, and ethers.
Oxidation Products: Oxidation can lead to the formation of phosphonic acid derivatives.
Scientific Research Applications
Diethyl (6-bromohexyl)phosphonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Diethyl (6-chlorohexyl)phosphonate
- Diethyl (6-iodohexyl)phosphonate
- Diethyl (6-fluorohexyl)phosphonate
Uniqueness
Diethyl (6-bromohexyl)phosphonate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Bromine is a better leaving group compared to chlorine, making the compound more reactive in substitution reactions. it is less reactive than iodine, offering greater stability under certain conditions .
Properties
IUPAC Name |
1-bromo-6-diethoxyphosphorylhexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BrO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9-11/h3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQKURBMYMZOMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCBr)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BrO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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